molecular formula C12H14ClN3O B2515444 N-(3-aminopropyl)-5-chloro-1H-indole-2-carboxamide CAS No. 1795328-25-4

N-(3-aminopropyl)-5-chloro-1H-indole-2-carboxamide

Cat. No.: B2515444
CAS No.: 1795328-25-4
M. Wt: 251.71
InChI Key: WWOAQMLBTHTUNL-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-5-chloro-1H-indole-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an indole ring substituted with a 3-aminopropyl group and a carboxamide group at specific positions. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-5-chloro-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the indole core, followed by the introduction of the 5-chloro substituent and the 3-aminopropyl group. The final step involves the formation of the carboxamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-5-chloro-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity of the compound.

    Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(3-aminopropyl)-5-chloro-1H-indole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-5-chloro-1H-indole-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to proteins, enzymes, and receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways depend on the specific context of its use, such as in therapeutic applications or biochemical studies.

Comparison with Similar Compounds

N-(3-aminopropyl)-5-chloro-1H-indole-2-carboxamide can be compared with other similar compounds, such as:

    N-(3-aminopropyl)-2-nitrobenzenamine: This compound has a similar aminopropyl group but differs in the presence of a nitro group instead of an indole ring.

    3-aminopropyltriethoxysilane: While it shares the aminopropyl group, it is primarily used for surface functionalization in materials science.

    Spermidine and Spermine: These polyamines have similar aminopropyl groups and are involved in cellular metabolism and stabilization of nucleic acids.

The uniqueness of this compound lies in its specific indole structure and the presence of the 5-chloro and carboxamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-aminopropyl)-5-chloro-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O/c13-9-2-3-10-8(6-9)7-11(16-10)12(17)15-5-1-4-14/h2-3,6-7,16H,1,4-5,14H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOAQMLBTHTUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(N2)C(=O)NCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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